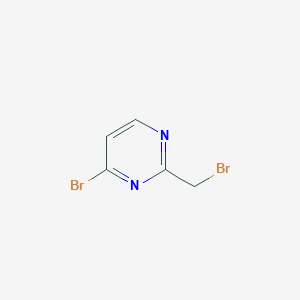

4-Bromo-2-(bromomethyl)pyrimidine

Description

4-Bromo-2-(bromomethyl)pyrimidine is a brominated pyrimidine derivative characterized by a bromine atom at the 4-position and a bromomethyl (-CH₂Br) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their bioactivity and structural versatility.

The bromomethyl group at the 2-position is a reactive functional group, enabling further derivatization (e.g., nucleophilic substitution or cross-coupling reactions), which makes this compound a valuable intermediate in medicinal chemistry. The molecular weight of this compound is 251.91 g/mol (C₅H₄Br₂N₂) .

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

4-bromo-2-(bromomethyl)pyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 |

InChI Key |

AYWFVHULSUVJKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1Br)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Bromo-2-(bromomethyl)pyrimidine

Direct Bromination of Pyrimidine Derivatives

One classical approach to prepare this compound involves the bromination of suitable methyl-substituted pyrimidine precursors. Bromine or brominating agents are used to selectively brominate the methyl group attached to the pyrimidine ring, converting it into a bromomethyl group, while also introducing bromine at the 4-position of the ring.

- Reagents: Bromine (Br2), organic solvents (e.g., acetonitrile, dichloromethane)

- Conditions: Controlled temperature (0–25 °C) to avoid over-bromination

- Purification: Crystallization or recrystallization to improve purity

This method requires careful control of reaction parameters to minimize dibromide by-products and maximize yield and purity.

Multi-step Synthesis via Pyrimidine Intermediates

A more sophisticated approach involves multi-step synthesis starting from substituted pyrimidines or related intermediates, which are functionalized stepwise to introduce bromine atoms at the desired positions.

Typical Synthetic Route:

- Starting Material: 2-methylpyrimidine or 2-methyl-4-aminopyrimidine derivatives.

- Formylation or Oxidation: Conversion of methyl group to hydroxymethyl or formyl intermediates.

- Bromination: Conversion of hydroxymethyl or formyl groups to bromomethyl groups using brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid.

- Ring Bromination: Introduction of bromine at the 4-position of the pyrimidine ring using bromine or N-bromosuccinimide (NBS).

This method allows for higher selectivity and better control over substitution patterns.

Industrial Scale Preparation Method (From Patent Literature)

A related preparation method for bromomethylquinoline derivatives, which shares mechanistic similarities with pyrimidine bromomethylation, involves the following steps (adapted for pyrimidine analogs):

- Step 1: Bromination of acetoacetanilide or similar precursors with bromine in an organic solvent.

- Step 2: Acid-mediated cyclization or rearrangement in concentrated sulfuric acid.

- Step 3: Neutralization and purification by centrifugation, washing, and recrystallization from alcohols.

- Yields: High yields (~90%) with purity above 99% achieved by controlling pH and temperature during workup.

- Advantages: High product quality, low production cost, and suitability for large-scale production.

Though this method is described for quinoline derivatives, analogous procedures can be adapted for pyrimidine bromomethylation with appropriate modifications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Direct Bromination | Bromine, organic solvents, 0–25 °C | Variable | Moderate | Requires careful control to avoid dibromides |

| Multi-step Pyrimidine Functionalization | Formylation, bromination (PBr3, HBr), ring bromination (Br2, NBS) | Moderate to High | High | Selective, good control over substitution |

| Industrial Scale Adaptation (quinoline analog) | Bromine, sulfuric acid, alkaline neutralization, alcohol recrystallization | ~90 | >99 | High yield, high purity, scalable |

| 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate synthesis | Sodium methoxide, dimethyl sulfate, hydrobromic acid, mild temps | High | High | Simple, green, industrially feasible |

Analytical and Purity Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) area normalization is commonly used to quantify purity, achieving >99% purity in optimized methods.

- Yield Optimization: Controlling temperature and pH during bromination and workup steps is critical to maximize yield and minimize side products.

- Physical Form: Final products are often obtained as white powders after recrystallization and drying under vacuum at moderate temperatures (~50 °C).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds or other coupled products.

Reduction Reactions: Products are de-brominated pyrimidine derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)pyrimidine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)pyrimidine involves its ability to act as an electrophile due to the presence of bromine atoms. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.

Comparison with Similar Compounds

Antifungal Activity

- Bromomethyl vs. Methyl Substitution : In chlorinated pyrimidines, replacing a methyl group (e.g., compound 35: 5-methyl-2,4,6-trichloropyrimidine) with a bromomethyl group (compound 42: 5-bromomethyl-2,4,6-trichloropyrimidine) significantly enhances antifungal activity (spectrum index increases from 1.6 to 2.4) . This is attributed to the bromine atom’s electronegativity and improved lipophilicity, facilitating membrane penetration.

- Positional Effects : Bromine at the 5-position (e.g., 5-bromo-2-chloropyrimidin-4-amine) shows moderate activity, while bromine at the 4-position (as in the target compound) may alter electronic properties but requires further study .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C2 (4-Bromo-2-(trifluoromethyl)pyrimidine) increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings compared to bromomethyl analogs .

- Steric Hindrance: Methyl groups (e.g., 2-Amino-4-bromo-6-methylpyrimidine) introduce steric effects that may reduce binding affinity in enzymatic assays .

Data Tables

Table 1: Substituent Effects on Antifungal Activity

| Compound | Substituents | Antifungal Spectrum Index | Key Inference |

|---|---|---|---|

| 5-Methyl-2,4,6-trichloropyrimidine | CH₃ (C5) | 1.6 | Baseline activity |

| 5-Bromomethyl-2,4,6-trichloropyrimidine | BrCH₂ (C5) | 2.4 | Bromomethyl enhances activity |

| 5-Bromo-2-chloropyrimidin-4-amine | Br (C5), NH₂ (C4) | 1.8 | Amino group moderates activity |

Source: Antifungal data from Hermangershnonand () .

Table 2: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | Not reported | Not reported | ~2.5* |

| 5-Bromo-2-chloropyrimidin-4-amine | 187–189 | 0.1 (water) | 1.9 |

| 5-Bromo-2,4-dimethoxypyrimidine | 95–97 | 1.2 (DMSO) | 1.2 |

*Estimated using analogous brominated pyrimidines .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR reveals methylene protons (δ 4.5–5.0 ppm for CH₂Br) and aromatic protons (δ 8.0–9.0 ppm for pyrimidine). ¹³C NMR shows Br-substituted carbons at δ 120–130 ppm .

- X-ray Crystallography : Bond lengths (e.g., C-Br ≈ 1.89 Å) and angles (e.g., C-Br-C ≈ 109.5°) confirm substitution patterns. Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Consideration : Discrepancies between experimental and computed spectra (e.g., IR vibrational modes) may indicate polymorphism or solvent effects, requiring multi-method validation .

How does the bromomethyl group influence cross-coupling reactions in medicinal chemistry?

Advanced Research Question

The bromomethyl moiety enables:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with arylboronic acids to form biaryl systems (e.g., kinase inhibitors) .

- Buchwald-Hartwig Amination : Introduction of amines for drug-like molecules.

Key Challenges : - Competing elimination : Base-sensitive substrates may undergo dehydrohalogenation. Use mild bases (K₂CO₃) and low temperatures (50°C) to suppress side reactions .

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in sterically hindered systems.

What strategies mitigate decomposition during storage of brominated pyrimidines?

Basic Research Question

- Storage Conditions : Argon atmosphere, −20°C in amber vials to prevent light-induced radical degradation .

- Stabilizers : Addition of 1–2% hydroquinone inhibits oxidative breakdown.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water) detects decomposition products (e.g., de-brominated analogs) .

How can hydrogen-bonding networks in crystal structures inform solubility and reactivity?

Advanced Research Question

X-ray data reveal intermolecular interactions (e.g., N–H···N bonds) that influence solubility:

- Solubility Prediction : Strong H-bonding (e.g., dimerization via N7–H···N3 in 5-bromo-2-chloropyrimidin-4-amine) reduces solubility in apolar solvents .

- Reactivity Modulation : Crystal packing forces can sterically shield reactive sites, necessitating solvent-swelling for solid-state reactions.

What in vitro assays are suitable for evaluating bioactivity of brominated pyrimidine derivatives?

Advanced Research Question

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Kinase Inhibition : Fluorescence polarization assays using ATP-competitive probes (IC₅₀ < 1 µM indicates high potency).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values cross-validated via flow cytometry .

How do solvent effects influence nucleophilic substitution kinetics at the bromomethyl site?

Advanced Research Question

Polar aprotic solvents (DMF, DMSO) accelerate SN2 reactions via stabilization of transition states:

- Kinetic Studies : Pseudo-first-order rate constants (kobs) increase 10-fold in DMSO vs. THF.

- Leaving Group Trends : Bromine vs. chlorine substitution shows a 5x rate enhancement due to weaker C–Br bonds .

What computational tools model the environmental fate of brominated pyrimidines?

Advanced Research Question

- EPI Suite : Predicts biodegradation half-lives (e.g., 120 days for this compound in soil).

- Molecular Dynamics : Simulates adsorption on indoor surfaces (e.g., silica) to assess airborne persistence .

How can contradictory NMR and X-ray data be resolved in structural studies?

Advanced Research Question

- Dynamic Effects : Rapid tautomerism in solution (e.g., keto-enol shifts) may cause NMR signals to differ from solid-state X-ray structures. Variable-temperature NMR (VT-NMR) can detect equilibria .

- Disordered Crystals : Refinement with twin laws or occupancy adjustments resolves ambiguities in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.